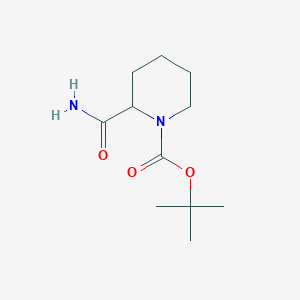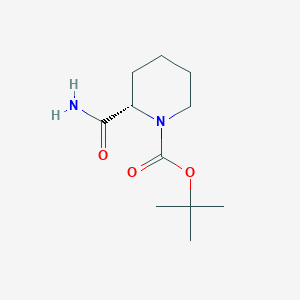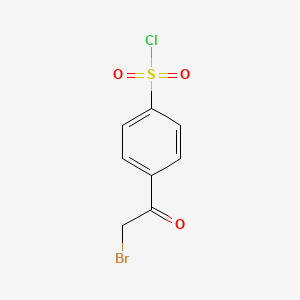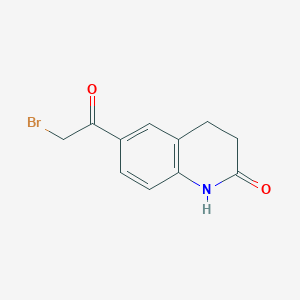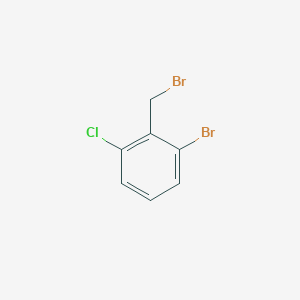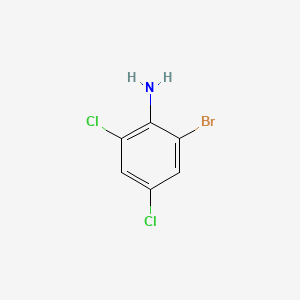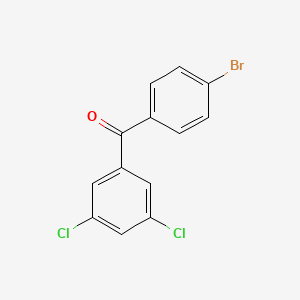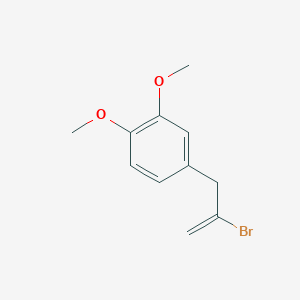![molecular formula C14H22N2 B1334127 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine CAS No. 625413-41-4](/img/structure/B1334127.png)
1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine
Overview
Description
The compound "1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for various pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including antidepressant and antianxiety activities, antimicrobial properties, and as anti-malarial agents. The papers provided discuss different piperazine derivatives and their synthesis, molecular structure, and biological evaluation.
Synthesis Analysis
The synthesis of piperazine derivatives varies depending on the desired functional groups and the target compound's complexity. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives involves a six-step process starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% yield . Another example includes the synthesis of novel derivatives involving a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate/yttrium oxide catalyst in ethanol . These methods highlight the intricate processes required to create specific piperazine derivatives with desired biological activities.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their pharmacological properties. The crystal structures of certain derivatives reveal the importance of specific functional groups and their spatial arrangement for biological activity. For example, the study of anti-malarial piperazine derivatives shows that the presence of hydroxyl groups, benzyl groups, and methylene substituents are significant for activity . The molecular conformation and the presence of intermolecular hydrogen bonds also play a role in the compound's effectiveness.
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions to achieve the desired modifications in their structure. These reactions include Claisen Schmidt condensation, Mannich's reaction, and cyclization with hydroxylamine hydrochloride . The choice of reaction and conditions can significantly affect the yield and purity of the final product, as well as its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's solubility, crystallinity, and stability. The study of polymorphic crystalline forms of a piperazine dione derivative shows different hydrogen-bonding networks, which can influence the compound's solubility and bioavailability . Additionally, the chromatographic separation of enantiomers of 1,4-disubstituted piperazines on carbohydrate chiral stationary phases indicates the impact of structural differences on physical properties like retention time .
Scientific Research Applications
Antimicrobial Activities
1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine derivatives have shown significant antimicrobial activities. For instance, compounds synthesized through cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, using SO4²⁻/Y2O3 as a catalyst, demonstrated excellent antibacterial and antifungal activities, comparing favorably with standard drugs (Rajkumar et al., 2014).
Neuroprotective Applications
Certain derivatives of 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine, like dimethyl-carbamic acid derivatives, have been explored for their neuroprotective properties, particularly in the treatment of Alzheimer's disease. These compounds inhibit acetylcholinesterase activity, enhance acetylcholine levels, and exhibit antioxidant properties and neuroprotection against Ab42 toxicity, suggesting their potential in multi-target therapeutic approaches for neurodegenerative diseases (Lecanu et al., 2010).
Metabolic Studies
The metabolic pathways of certain 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine derivatives have been studied extensively. For example, Lu AA21004, an antidepressant, undergoes metabolism to form various metabolites, including a 4-hydroxy-phenyl metabolite, sulfoxide, and N-hydroxylated piperazine. These studies contribute to the understanding of drug metabolism and potential interactions (Hvenegaard et al., 2012).
Dopamine Receptor Interaction
Substituted 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine compounds have shown interaction with dopamine receptors. Studies have revealed their potential in displacing dopamine from binding sites, suggesting applications in neurological research and drug development (van der Zee & Hespe, 1985).
Insecticide Development
The structure of 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine has been used as a scaffold for designing novel insecticides. These derivatives show promising biological activities against pests like armyworms, indicating their potential in agricultural applications (Cai et al., 2010).
Biosynthesis Studies
Biosynthesis and identification of N-Oxide/N-Glucuronide metabolites of certain 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine derivatives have been conducted. These studies are crucial in understanding the metabolic fate of these compounds in biological systems (Uldam et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-4-5-14(10-12(11)2)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZHKDIPORTYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)
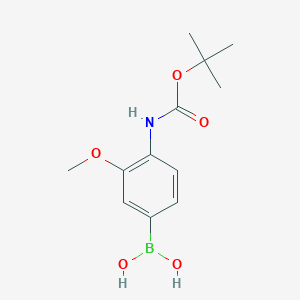
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)
